N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
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Description
N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H29N5O2S and its molecular weight is 475.61. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
Heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their potential as antibacterial agents. These compounds have demonstrated significant activity against various bacterial strains, indicating their potential for development into new antibacterial treatments (Azab, Youssef, & El‐Bordany, 2013). Similarly, other studies have developed novel heterocycles incorporating different moieties, showing antimicrobial properties and suggesting a broad application in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Antioxidant and Anti-Inflammatory Activities
Coordination complexes derived from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These studies have found significant antioxidant properties in synthesized compounds, which could be beneficial in developing treatments for conditions associated with oxidative stress (Chkirate et al., 2019).
Cancer Research and Imaging
Pyrazolo[1,5-a]pyrimidines and related compounds have shown promise in cancer research, both as potential therapeutic agents and as tools for imaging. For example, novel derivatives have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research has implications for developing diagnostic tools and treatments for neuroinflammatory diseases and cancer (Damont et al., 2015).
Antitumor Activity
Several studies have focused on synthesizing and evaluating the antitumor activity of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related compounds. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. The synthesis techniques and the structure-activity relationship analyses contribute to understanding how these compounds can be optimized for better efficacy against cancer (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)14-13-20-9-7-6-8-10-20)34-16-22(32)27-21-15-17(2)11-12-18(21)3/h6-12,15H,5,13-14,16H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHOJIRYXZZCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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